Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate

Monomer design Polymer chemistry Cationic monomer

Procurement of quaternary ammonium acrylate monomers often risks mismatched spacer architectures and counterions that alter polymerization kinetics and final charge density. Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate (CAS 93842-95-6) eliminates this uncertainty through a structurally defined geminal dimethyl-substituted spacer and divalent sulphate counterion. - Geminal dimethyl adjacent to the ester oxygen increases hydrolytic stability vs. linear 2-((1-oxoallyl)oxy)ethyl spacers, preserving charge density during long-term aqueous service. - Divalent sulphate enables electrostatic crosslinking in polyelectrolyte complexes, yielding denser networks than monovalent counterion analogs. - 32 confirmed suppliers across three continents ensure multi-vendor sourcing, ton-scale availability, and competitive pricing.

Molecular Formula C22H44N2O8S
Molecular Weight 496.7 g/mol
CAS No. 93842-95-6
Cat. No. B12672768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
CAS93842-95-6
Molecular FormulaC22H44N2O8S
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyLYHRLOGYIPIFEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymerizable Quaternary Ammonium Monomer for Cationic Copolymer Synthesis


Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate (CAS 93842-95-6) is a bifunctional monomer containing both a quaternary ammonium moiety and an acrylate ester group . The acrylate functionality enables free-radical polymerization and copolymerization with a broad range of vinyl monomers, while the permanently cationic quaternary ammonium group imparts positive charge density to resulting polymer backbones [1]. This compound belongs to the class of polymerizable cationic surfactants and is utilized in applications requiring electrostatically active polymer surfaces, such as antimicrobial coatings, flocculants, and antistatic agents [2]. The sulphate counterion distinguishes this compound from its halide and methosulphate analogs, potentially influencing solubility, ion-exchange behavior, and polymer compatibility profiles [3].

Why Generic Substitution Is Not Straightforward for This Monomer


The class of (meth)acryloyloxyalkyl quaternary ammonium monomers exhibits widely divergent copolymerization reactivity, charge density, and counterion-dependent properties that preclude simple interchange [1]. For example, the reactivity ratios of 2-(acryloyloxy)ethyl trimethylammonium chloride (AEtMACl) and 2-(diethylamino)ethyl acrylate (DEAEA) in RAFT copolymerization are approximately equal (r ~ 1), yet this apparent ideal azeotropic behavior is not generalizable across all members of the class, especially when the ester-adjacent alkyl substitution pattern or counterion changes [2]. A monomer with a 1-methyl-1-((1-oxoallyl)oxy)ethyl spacer architecture (as in the target compound) introduces geminal dimethyl substitution adjacent to the ester oxygen, which alters both the electron density of the acrylate double bond and the hydrolytic stability of the ester linkage relative to the simpler 2-((1-oxoallyl)oxy)ethyl spacer found in CAS 21810-39-9 . The sulphate counterion further differentiates the compound from chloride and methosulphate variants in terms of solubility parameters, ion-exchange capacity, and compatibility with anionic formulation components [3]. Procurement without explicit confirmation of the spacer architecture and counterion identity therefore carries a risk of altered polymerization kinetics, final polymer charge density, and application performance that cannot be rectified by post-polymerization adjustment.

Quantitative Differential Evidence vs. Closest Analogs


Geminal Dimethyl Spacer Architecture vs. Linear Ethylene Spacer

The target compound incorporates a 1-methyl-1-((1-oxoallyl)oxy)ethyl spacer unit, which features geminal dimethyl substitution at the carbon atom adjacent to the ester oxygen (C(CH₃)₂-O-C(=O)-CH=CH₂) . This is structurally distinct from the linear 2-((1-oxoallyl)oxy)ethyl spacer in close analog CAS 21810-39-9 (Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate), which features an unsubstituted -CH₂-CH₂-O- linkage . The geminal dimethyl group introduces steric hindrance around the ester moiety, which is known in the (meth)acrylate literature to increase resistance to hydrolytic degradation and alter copolymerization reactivity ratios [1].

Monomer design Polymer chemistry Cationic monomer Ester hydrolysis stability

Sulphate vs. Methyl Sulphate and Chloride Counterions

The target compound bears a sulphate (SO₄²⁻) counterion with a 2:1 cation-to-anion stoichiometry, as indicated by the molecular formula C22H44N2O8S (MW 496.66 g/mol) representing the full salt with two quaternary ammonium cations per sulphate dianion [1]. In contrast, CAS 21810-39-9 and CAS 94086-96-1 carry a methyl sulphate (CH₃OSO₃⁻) counterion, while CAS 93842-90-1 bears a chloride (Cl⁻) counterion . The divalent sulphate counterion provides twice the ionic charge neutralization capacity per anion compared to monovalent halides and alkyl sulphates, which directly influences the ion-exchange capacity and electrostatic crosslinking potential in polyelectrolyte complexes [2].

Ion exchange Counterion effect Polymer compatibility Solubility

Boiling Point and Flash Point vs. Methyl Sulphate Analogs

The target compound has a computed boiling point of 243.4°C at 760 mmHg and a flash point of 101°C [1]. In comparison, the methyl sulphate analog with a propyl spacer (CAS 94086-96-1, Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium methyl sulphate) has a higher computed boiling point of 266.9°C at 760 mmHg and a higher flash point of 115.2°C . The sulphate counterion and geminal dimethyl architecture yield a moderately lower boiling point and flash point relative to heavier spacer-chain methyl sulphate analogs, which may influence distillation purification feasibility and safe handling temperature windows during storage and processing.

Physical properties Thermal stability Process safety Monomer handling

Supplier Availability and Procurement Accessibility

The target compound is commercially supplied by at least 32 distinct vendors according to the PINPOOLS procurement platform, including SOV Sales Inc., Radchem Products Inc., RT Vanderbilt Holding Co Inc., Chemicals United B.V., Apollo Scientific LTD, ASCEND Performance Materials, and ALL Chemistry Inc., distributed across the United States, the Netherlands, and the United Kingdom [1]. In contrast, the methyl sulphate analogs CAS 21810-39-9 and CAS 94086-96-1 are listed with notably fewer active suppliers (approximately 2-3 identified chemical suppliers each), and ChemBlink explicitly notes that no current manufacturers are listed for CAS 94086-96-1 . The broader supplier base for the target compound reduces single-source dependency and potentially improves pricing and lead-time competitiveness.

Chemical sourcing Supply chain Procurement Supplier diversity

Antimicrobial Polymer Formulations: Class-Level Evidence

US Patent 6,242,526 (Siddiqui & Schultz, 2001) discloses antimicrobial polymer latexes derived from unsaturated quaternary ammonium compounds that are structurally analogous to the target compound [1]. The patent teaches that ethylenically unsaturated quaternary ammonium monomers with acrylate or methacrylate polymerizable groups can be copolymerized to produce non-leaching, contact-active antimicrobial surfaces for coatings, adhesives, sealants, and elastomers (CASE materials). While the target compound (CAS 93842-95-6) is not explicitly listed as an exemplified monomer in the patent, its structural features (acrylate double bond plus permanently cationic quaternary ammonium group with sulphate counterion) place it within the claimed genus of monomers [1]. The patent demonstrates that copolymer-incorporated quaternary ammonium groups provide durable antimicrobial activity without migration or leaching, a performance characteristic absent in physically blended small-molecule quaternary ammonium biocides [2].

Antimicrobial polymers Coatings Biomedical materials Contact-active surfaces

Recommended Application Scenarios Based on Differential Evidence


Cationic Copolymers Requiring Enhanced Hydrolytic Stability

For copolymer formulations intended for long-term aqueous service—such as water-treatment flocculants, paper retention aids, or hydrogel matrices—the geminal dimethyl substitution adjacent to the ester oxygen of the target compound offers a structural basis for increased resistance to ester hydrolysis compared to monomers with linear 2-((1-oxoallyl)oxy)ethyl spacers like CAS 21810-39-9 . This is particularly relevant when the copolymer is expected to maintain consistent charge density and molecular weight over extended storage or operating lifetimes in neutral to slightly alkaline aqueous environments.

Antimicrobial Contact-Active Coatings and Sealants

The target compound belongs to the genus of polymerizable quaternary ammonium monomers claimed in US 6,242,526 for producing non-leaching antimicrobial latexes [1]. Copolymerization of the target monomer with standard acrylic or styrenic comonomers is expected to yield permanently cationic polymer surfaces that kill microorganisms on contact without releasing biocide into the environment [2]. This approach is preferable to formulations relying on physically blended, leachable quaternary ammonium additives, especially for applications in healthcare surfaces, food-processing equipment coatings, and marine antifouling where sustained activity and regulatory compliance are required.

Ion-Exchange and Electrostatic Complexation Leveraging Divalent Counterion

The divalent sulphate counterion of the target compound [3] provides distinct stoichiometric advantages in the preparation of polyelectrolyte complexes and ion-exchange resins. The 2:1 cation-to-anion ratio means that each sulphate dianion can electrostatically crosslink two quaternary ammonium sites during complexation with polyanions, yielding denser and potentially more mechanically robust polyelectrolyte networks than those prepared from monovalent counterion analogs (chloride, methyl sulphate) [4]. This property is exploitable in layer-by-layer deposition processes, anion-exchange membrane fabrication, and controlled-release polyelectrolyte multilayer capsules.

Multi-Source Procurement for Industrial-Scale Production

With 32 confirmed suppliers distributed across three continents [5], the target compound offers a procurement reliability advantage over structurally similar but less widely available monomers such as CAS 94086-96-1 (zero active manufacturers listed) . Industrial polymerization facilities requiring consistent monomer supply at ton-scale quantities should prioritize the target compound to minimize single-supplier dependency and negotiate competitive pricing through multi-vendor sourcing strategies.

Quote Request

Request a Quote for Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.